REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7](=[O:14])[N-:8][C:9]([S:12][CH3:13])=[N:10][CH:11]=1)=[O:5])[CH3:2].C([Na])C.Cl>CO>[CH3:13][S:12][C:9]1[NH:8][C:7](=[O:14])[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])=[CH:11][N:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
3.31 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C([N-]C(=NC1)SC)=O.C(C)[Na]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
to yield the product
|
Name
|
|
Type
|
|
Smiles
|
CSC=1NC(C(=CN1)C(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |